molecular formula C8H12ClN B082171 N,2-dimethylaniline hydrochloride CAS No. 10541-29-4

N,2-dimethylaniline hydrochloride

Cat. No.: B082171
CAS No.: 10541-29-4
M. Wt: 157.64 g/mol
InChI Key: UNLGXHLMMSXFBP-UHFFFAOYSA-N
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Description

N,2-dimethylaniline hydrochloride, also known as DMAH, is a chemical compound widely used in scientific research applications. It is a white crystalline solid with a molecular formula of C8H12NCl and a molecular weight of 169.65 g/mol. DMAH is a derivative of aniline, a widely used chemical in the production of dyes, pharmaceuticals, and pesticides. DMAH is synthesized through a multi-step process, which involves the reaction of aniline with formaldehyde and hydrogen chloride gas.

Scientific Research Applications

Role in Tissue Protection and Regeneration

Research into N,N-dimethyltryptamine (DMT), a compound with structural similarities to N,2-dimethylaniline hydrochloride, highlights its potential role beyond central nervous system activity. DMT, recognized for its psychotropic properties, also plays a role in cellular protective mechanisms. This suggests that compounds within this chemical family could have broader biological functions, potentially applicable in medical therapies for tissue protection and regeneration (Frecska et al., 2013).

Environmental Impact and Water Safety

The formation of nitrosamines, particularly N-nitrosodimethylamine (NDMA), in water technology presents significant environmental and health concerns. NDMA is a disinfection by-product with potential carcinogenic effects. Research into the mechanisms of NDMA formation, involving compounds that can donate dimethylamine (DMA) moieties, underscores the importance of understanding chemical interactions in water treatment processes. This knowledge is crucial for developing safer water treatment methodologies and for mitigating the environmental impact of chemical compounds (Nawrocki & Andrzejewski, 2011).

Sensor and Biosensor Development

The development of sensors and biosensors incorporating conducting polymers and molecularly imprinted polymers for the electrochemical detection of amino acids showcases the application of chemical compounds in analytical chemistry. This research emphasizes the interdisciplinary nature of sensor development, integrating chemistry, biochemistry, and engineering. Such devices are pivotal in medicine, pharmacy, and environmental monitoring, demonstrating the versatile applications of chemical compounds in scientific research (Dinu & Apetrei, 2022).

Enhancing Photodynamic Therapy

The use of dimethyl sulfoxide (DMSO) as a penetration enhancer in photodynamic therapy (PDT) illustrates the application of chemical compounds in improving medical treatments. Pretreatment strategies aimed at enhancing the skin's absorption of therapeutic agents can significantly improve the efficacy of PDT, a treatment modality for various skin conditions and cancers. This research highlights the potential of chemical compounds to enhance therapeutic outcomes through improved drug delivery mechanisms (Gerritsen et al., 2008).

Mechanism of Action

Target of Action

N,2-Dimethylaniline hydrochloride primarily targets the central nervous system (CNS). It acts on sodium channels in nerve cells, which play a crucial role in the transmission of nerve impulses. By interacting with these channels, the compound can modulate neuronal activity and influence pain perception .

Mode of Action

The compound interacts with sodium channels by blocking the influx of sodium ions into the nerve cells. This inhibition prevents the depolarization of the neuron, thereby blocking the propagation of action potentials. As a result, the sensation of pain is reduced or eliminated .

Biochemical Pathways

This compound affects the sodium ion channels, which are integral to the generation and transmission of action potentials in neurons. By blocking these channels, the compound disrupts the normal flow of sodium ions, leading to a decrease in neuronal excitability. This action can influence various downstream pathways involved in pain signaling and neurotransmitter release .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed throughout the body, including the CNS. It undergoes hepatic metabolism, primarily through N-demethylation and N-oxidation, and is eventually excreted via the kidneys. These properties impact its bioavailability and duration of action .

Result of Action

At the molecular level, the blockade of sodium channels by this compound results in reduced neuronal excitability and inhibition of pain signal transmission. At the cellular level, this leads to decreased neurotransmitter release and altered synaptic activity, contributing to its analgesic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions or compounds can influence the efficacy and stability of this compound. For instance, changes in pH can affect the ionization state of the compound, altering its ability to interact with sodium channels. Similarly, temperature variations can impact its stability and rate of metabolism .

Safety and Hazards

N,2-dimethylaniline hydrochloride is toxic; inhalation, ingestion or skin contact with material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is recommended to avoid any skin contact, effects of contact or inhalation may be delayed .

Properties

IUPAC Name

N,2-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-7-5-3-4-6-8(7)9-2;/h3-6,9H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLGXHLMMSXFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065115
Record name Benzenamine, N,2-dimethyl-, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10541-29-4
Record name Benzenamine, N,2-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10541-29-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N,2-dimethyl-, hydrochloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N,2-dimethyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, N,2-dimethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-o-toluidine hydrochloride
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